molecular formula C7H3ClN2O B168586 2-Chloro-5-formylnicotinonitrile CAS No. 176433-46-8

2-Chloro-5-formylnicotinonitrile

Cat. No.: B168586
CAS No.: 176433-46-8
M. Wt: 166.56 g/mol
InChI Key: JMLGDNLEUWDYJI-UHFFFAOYSA-N
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Description

2-Chloro-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 278.1±35.0 °C, and its predicted density is 1.41±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.10 .

Scientific Research Applications

Synthetic Pathways and Anticancer Potential

2-Chloro-5-formylnicotinonitrile serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the creation of 2-amino-3-cyanopyridine derivatives that exhibit potential anticancer activities. These derivatives include pyrimidine, thiourea, acetamide, and isoindoline derivatives, showcasing the compound's utility in diversifying anticancer agents (Mansour et al., 2021).

Photoelectrochemical Detection Applications

Furthermore, this compound has found application in the field of photoelectrochemical detection. Specifically, its derivative, 5-formylcytosine, has been used in constructing biosensors for the detection of genetic modifications in plants. This application underscores the compound's relevance in biotechnological research and its potential in environmental monitoring and agricultural studies (Li et al., 2019).

Environmental and Biotechnological Research

The environmental and biotechnological applications of this compound derivatives are significant. Research has demonstrated its role in biotransformation processes, particularly in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in the synthesis of pesticides and medicines. This showcases the compound's importance in sustainable chemistry and its potential in developing eco-friendly biocatalytic processes (Jin et al., 2011).

Antibacterial and Antimicrobial Applications

Additionally, this compound and its derivatives have been explored for their antibacterial and antimicrobial properties. Studies have identified compounds synthesized from this chemical as potent antibacterial and antimicrobial agents, indicating its potential in addressing drug-resistant microbial infections and its utility in the development of new antimicrobial compounds (Ali et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-formylnicotinonitrile is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Specifically, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is concentration-dependent .

Biochemical Pathways

The compound affects several biochemical pathways. It triggers perilipin 2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 Macrophages . Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis .

Pharmacokinetics

The compound’s molecular weight is 16656 , which may influence its bioavailability and distribution within the body.

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. It leads to the upregulation of perilipin 2 (PLIN2), a well-known PPARγ target . This upregulation occurs in many human and murine macrophage cell models and also primary cells . In line with this and with upregulation of PLIN2 protein, the compound elevates lipogenesis and increases triglyceride levels .

Safety and Hazards

The safety data sheet for 2-Chloro-5-formylnicotinonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-formylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-dependent nitroreductase, which catalyzes the partial reduction of similar compounds

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can up-regulate specific genes and proteins involved in metabolic pathways . This regulation can lead to changes in cellular functions, such as increased or decreased metabolic activity, which can have significant implications for cell health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, it may bind to specific proteins, altering their activity and affecting downstream signaling pathways . Understanding these mechanisms is essential for developing targeted therapies and biotechnological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity . Monitoring these temporal effects is essential for ensuring accurate and reliable experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity or adverse effects. For instance, studies on similar compounds have shown threshold effects, where specific dosages result in significant changes in cellular functions . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate compounds that participate in further biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. For instance, similar compounds have been shown to be transported by specific proteins, influencing their distribution within the cell . Understanding these processes is essential for optimizing the compound’s usage in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, similar compounds have been observed to localize in specific cellular compartments, influencing their biochemical activity

Properties

IUPAC Name

2-chloro-5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGDNLEUWDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 292 g (4 mol) of DMF and 102 g (0.887 mol) of crude, 80% pure, according to GC analysis, (remainder benzene) 2-cyano-but-2-enenitrile is added dropwise with stirring to 614 g (4 mol) of phosphorus oxychloride in the absence of moisture with ice-bath cooling at 20° to 25° C. in the course of 40 minutes. The mixture is then heated in the course of one hour to 95° to 100° C. and kept at this temperature for a further 24 hours. After cooling, the mixture is worked up in accordance with Example 1 (with respective doubling of the amounts of dichloromethane and water specified there). 24.2g (16.4% of theory) of 2-chloro-3-cyano-5-pyridinecarboxaldehyde are obtained as a crystalline product at a GC purity of 95.2%. Melting point 96° C. after recrystallization from cyclohexane.
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